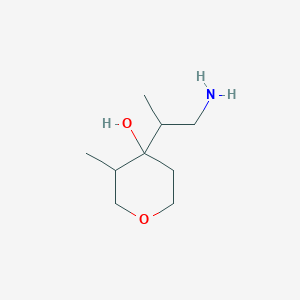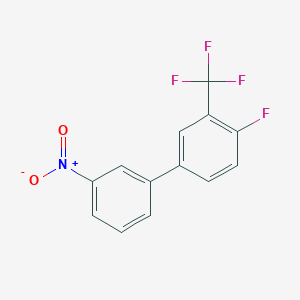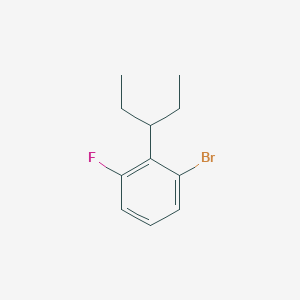
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-bromo-2,2-dimethylpropyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane typically involves the bromination of 2,2-dimethylpropyl derivatives followed by cyclization reactions. One common method involves the reaction of 3-bromo-2,2-dimethyl-1-propanol with cyclopentyl derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound.
化学反应分析
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of various substituted cyclopentane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 1-(2,2-dimethylpropyl)-1-methylcyclopentane.
科学研究应用
1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles. The molecular pathways involved may include the formation of covalent bonds with target molecules, leading to various biological and chemical effects.
相似化合物的比较
- 1-(3-Bromo-2,2-dimethylpropyl)-3-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Comparison: 1-(3-Bromo-2,2-dimethylpropyl)-1-methylcyclopentane is unique due to its cyclopentane ring structure, which imparts different chemical and physical properties compared to its benzene ring counterparts
属性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
1-(3-bromo-2,2-dimethylpropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C11H21Br/c1-10(2,9-12)8-11(3)6-4-5-7-11/h4-9H2,1-3H3 |
InChI 键 |
FDRORYGOWZZCDA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)CC(C)(C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

![tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B13191580.png)


![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
![(([1-(Bromomethyl)cyclobutyl]methoxy)methyl)benzene](/img/structure/B13191610.png)






![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)
